CR(III) Mesoporphyrin IX chloride

Heme Oxygenase Enzyme Inhibition In Vitro Pharmacology

Researchers studying heme oxygenase pathways often face confounding off-target effects from non-selective inhibitors. Cr(III) Mesoporphyrin IX chloride (CAS 70948-71-9) is a photostable, orally bioavailable HO inhibitor that resolves this challenge. • 89% HO inhibition at 5 μM with complete sparing of NOS and sGC activity. • Only chromium porphyrin effective after oral administration, enabling convenient long-term in vivo dosing. • Lacks photoreactivity, eliminating light-induced experimental artifacts. Supplied with verified purity and reliable global logistics for demanding research protocols.

Molecular Formula C34H36ClCrN4O4
Molecular Weight 652.1 g/mol
Cat. No. B13153233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCR(III) Mesoporphyrin IX chloride
Molecular FormulaC34H36ClCrN4O4
Molecular Weight652.1 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CCC(=O)O)C(=C3C)CCC(=O)O)C.Cl[Cr+2]
InChIInChI=1S/C34H38N4O4.ClH.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3
InChIKeyFIWFYHUJMMDKCG-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cr(III) Mesoporphyrin IX Chloride for Heme Oxygenase Research: CAS 70948-71-9 Procurement Guide


Cr(III) Mesoporphyrin IX chloride (CAS 70948-71-9), often abbreviated as CrMP, is a synthetic metalloporphyrin complex wherein a chromium(III) ion is coordinated within the mesoporphyrin IX macrocycle [1]. With a molecular formula of C34H36ClCrN4O4 and a molecular weight of 652.12 g/mol, this compound is primarily utilized as a biochemical research tool . Its principal recognized bioactivity is as a potent inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism [1]. This mechanism is exploited across a range of physiological and pathophysiological investigations, including studies on vascular function, long-term potentiation, and neonatal jaundice [2][3].

Why Cr(III) Mesoporphyrin IX Chloride Cannot Be Substituted with Generic Metalloporphyrins


Within the broad class of metalloporphyrin heme oxygenase inhibitors, direct substitution of Cr(III) Mesoporphyrin IX chloride with analogs is scientifically invalid due to profound, quantifiable differences in pharmacological profile. The specific combination of the chromium(III) central ion, the mesoporphyrin IX ring, and the chloride counterion yields a unique constellation of properties—including in vitro HO inhibition potency, photoreactivity, enzyme selectivity, and oral bioavailability—that are not recapitulated by other metalloporphyrins [1]. For instance, changing the metal to tin or zinc dramatically alters photosensitizing potential and HO inhibition potency, while modifications to the porphyrin ring system can negate oral bioavailability or shift selectivity towards inhibition of nitric oxide synthase (NOS) and soluble guanylyl cyclase (sGC) [2][3]. Consequently, selecting this specific compound is a prerequisite for experiments requiring a photostable, orally bioavailable, and highly selective HO inhibitor at low micromolar concentrations, as detailed in the quantitative evidence below.

Quantitative Comparative Evidence for Cr(III) Mesoporphyrin IX Chloride


In Vitro HO Inhibition Potency: Superior to Chromium Protoporphyrin (CrPP)

In a direct comparative in vitro screening of multiple metalloporphyrins, Cr(III) Mesoporphyrin IX chloride was identified as the most potent inhibitor of adult Wistar rat tissue heme oxygenase among all tested candidates, including chromium protoporphyrin (CrPP) [1]. The study established a rank order of potency, with CrMP demonstrating superior inhibition relative to its closest analog, CrPP [1].

Heme Oxygenase Enzyme Inhibition In Vitro Pharmacology

Photostability: A Non-Photosensitizing Alternative to Tin Protoporphyrin (SnPP)

Cr(III) Mesoporphyrin IX chloride is a photostable HO inhibitor, devoid of the photosensitizing properties that limit the use of tin protoporphyrin (SnPP), a first-generation HO inhibitor [1]. This property is a key criterion for an ideal inhibitor, as SnPP's photoreactivity raises significant safety concerns for in vivo and potential therapeutic applications [1]. The study's screening criteria explicitly identified chromium mesoporphyrin as meeting the requirement of not participating in photochemical reactions [1].

Phototoxicity Heme Oxygenase Neonatal Jaundice

Selectivity at Low Concentrations: CrMP Inhibits HO (89%) but Spares NOS Activity

At a concentration of 5 μM, Cr(III) Mesoporphyrin IX chloride produced 89% inhibition of heme oxygenase (HO) activity while causing no inhibition of nitric oxide synthase (NOS) activity in rat brain preparations [1]. This contrasts with other metalloporphyrins like tin protoporphyrin IX and zinc protoporphyrin IX, which are less selective or inhibit NOS at similar concentrations [2]. Furthermore, CrMP did not affect basal or stimulated activity of soluble guanylyl cyclase (sGC), another key off-target [1].

Enzyme Selectivity Nitric Oxide Synthase Heme Oxygenase

Oral Bioavailability: Unique Among Chromium Porphyrins for In Vivo Dosing

In a direct in vivo comparison of three chromium porphyrins—chromium protoporphyrin (CrPP), chromium mesoporphyrin (CrMP), and chromium deuteroporphyrin 2,4 bis glycol (CrBG)—only CrMP was an effective inhibitor of hepatic heme oxygenase activity 6 hours after oral administration [1]. While intraperitoneal dosing of CrPP and CrMP both reduced hepatic and splenic HO activity by more than 55%, the oral route revealed a critical differentiator: CrPP and CrBG were ineffective orally [1].

Oral Bioavailability In Vivo Pharmacology Heme Oxygenase

In Vivo Target Engagement: >95% Suppression of Liver and Spleen HO Activity

Cr(III) Mesoporphyrin IX chloride demonstrates robust in vivo target engagement. Following a single intraperitoneal dose of 4 μmol/kg to adult male Wistar rats, tissue heme oxygenase activity measured 6 hours post-dose was reduced to less than 5% of control levels in both the liver and the spleen [1]. This profound and consistent inhibition in key metabolic and immune tissues contrasts with chromium protoporphyrin (CrPP), which at the same dose reduced liver HO activity to only 33% of control [1].

In Vivo Pharmacology Tissue Distribution Heme Oxygenase

Blood-Brain Barrier Penetration: Lack of CNS Exposure Distinguishes from Tin Mesoporphyrin

A comparative tissue distribution study revealed a key pharmacokinetic difference: SnMP and CrMP, but not ZnMP, were rapidly cleared from blood and taken up by liver, spleen, and kidney where marked inhibition of heme oxygenase activity was demonstrated [1]. Critically, both CrMP and ZnMP do not cross the blood-brain barrier, a fact of interest in relation to the potential use of these compounds clinically [1]. This is in contrast to some other metalloporphyrins which may exhibit central nervous system penetration [2].

Pharmacokinetics Blood-Brain Barrier Tissue Distribution

Primary Research Applications for Cr(III) Mesoporphyrin IX Chloride


Investigating HO-Selective Signaling in CNS Ex Vivo Preparations

For researchers studying synaptic plasticity (e.g., long-term potentiation) or neuronal signaling, Cr(III) Mesoporphyrin IX chloride is the tool of choice when the objective is to selectively inhibit heme oxygenase without confounding off-target effects on NOS or sGC. At a concentration of 5 μM, CrMP achieves 89% HO inhibition while completely sparing NOS activity [1]. This profile is not shared by many other metalloporphyrins, such as zinc protoporphyrin IX, which also inhibits NOS in hippocampal slices [2].

Chronic In Vivo Studies Requiring Non-Invasive Oral Dosing

In long-term animal studies of HO function in models of hypertension, inflammation, or metabolic disease, Cr(III) Mesoporphyrin IX chloride offers a unique advantage: oral bioavailability. As established by direct comparison, CrMP is the only member of the chromium porphyrin class that effectively inhibits hepatic HO activity after oral administration [1]. This allows for convenient, stress-free repeated dosing over weeks or months, a key logistical consideration for complex in vivo protocols.

Pharmacological Studies Requiring a Photostable HO Inhibitor

For any experimental setup involving light exposure—such as intravital microscopy, cell culture under standard incubator lighting, or in vivo optical imaging—Cr(III) Mesoporphyrin IX chloride is the preferred inhibitor. It lacks the photoreactivity of first-generation inhibitors like tin protoporphyrin, thereby eliminating a significant source of experimental artifact and potential tissue toxicity [1].

Dissecting Peripheral vs. Central HO-Mediated Physiology

When the research goal is to delineate the physiological roles of peripherally-expressed HO (in liver, spleen, kidney) from those in the central nervous system, Cr(III) Mesoporphyrin IX chloride is an invaluable tool. Its inability to cross the blood-brain barrier [1] ensures that observed in vivo effects are due solely to inhibition of HO activity outside the CNS, providing a cleaner interpretation of results compared to metalloporphyrins that penetrate the brain.

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